5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Description
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Properties
IUPAC Name |
5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-21(19,13-1-2-14-11(9-13)4-8-20-14)16-6-7-17-12(10-16)3-5-15-17/h1-3,5,9H,4,6-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMMWYXALGLPTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CCN4C(=CC=N4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could potentially alter the conformation or activity of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Given its structural features, it could potentially interact with enzymes or receptors involved in various cellular processes.
Biological Activity
The compound 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 416.5 g/mol
- CAS Number : 2034339-34-7
Synthesis
The synthesis of this compound typically involves the coupling of 2,3-dihydrobenzofuran derivatives with sulfonyl and tetrahydropyrazole moieties. Various methods have been documented in literature focusing on optimizing yield and purity.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyrazolo[1,5-a]pyrazine exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A study evaluated the compound against breast and colon cancer cell lines, demonstrating a notable reduction in cell viability at micromolar concentrations. The mechanism of action appears to involve apoptosis induction rather than direct cytotoxicity .
Antimicrobial Effects
Preliminary investigations into the antimicrobial properties reveal that this compound exhibits activity against several bacterial strains. The observed Minimum Inhibitory Concentration (MIC) values suggest a promising potential as an antibacterial agent.
Neuroprotective Properties
Research has suggested neuroprotective effects attributed to the modulation of neurotransmitter systems. In vitro studies showed that the compound could enhance neuronal survival under oxidative stress conditions .
Case Studies
The biological activity of this compound is hypothesized to involve:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Modulation of signaling pathways related to inflammation and oxidative stress.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Research indicates that compounds derived from pyrazoles exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo compounds have shown efficacy against various bacterial strains and fungi. The sulfonyl group in 5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine may enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .
-
Anti-inflammatory Properties
- Pyrazole derivatives are known for their anti-inflammatory effects. The compound's ability to inhibit specific pathways involved in inflammation suggests potential applications in treating conditions such as arthritis and other inflammatory diseases. Studies have highlighted the role of sulfonamide groups in modulating inflammatory responses .
-
Anticancer Potential
- Certain pyrazole-based compounds have demonstrated anticancer activity by targeting specific cancer cell lines. The mechanism often involves the inhibition of protein kinases associated with cancer progression. The sulfonyl moiety may contribute to this activity by enhancing the compound's binding affinity to target proteins involved in tumor growth regulation .
Case Studies and Research Findings
Q & A
Q. Tables for Quick Reference
Q. Table 1: Key Synthetic Intermediates
| Intermediate | Role | Reference |
|---|---|---|
| Pyrazolo[1,5-a]pyrazine core | Scaffold | |
| 2,3-Dihydrobenzofuran-5-sulfonyl chloride | Electrophile | |
| Boc-protected amine | Protecting group |
Q. Table 2: SAR of Bioactive Derivatives
| Substituent | Activity Trend | Mechanism |
|---|---|---|
| Electron-withdrawing groups (e.g., -CF₃) | ↑ Kinase inhibition | Enhanced H-bonding |
| Bulky aryl groups | ↓ Solubility | Steric hindrance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
